molecular formula C20H23NO4S B1419891 Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate CAS No. 1105190-36-0

Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate

Cat. No.: B1419891
CAS No.: 1105190-36-0
M. Wt: 373.5 g/mol
InChI Key: QDXHAHLQIQKXKM-UHFFFAOYSA-N
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Description

The compound “Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate” is a complex organic molecule. It contains a quinoline backbone, which is a type of heterocyclic compound. The quinoline ring is substituted with an ethyl ester group, a benzyl group, and a methylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline ring, benzyl group, methylsulfonyl group, and ethyl ester group would contribute to its overall structure. The PIXEL and Hirshfeld analysis could provide insights into the intermolecular interactions in the solid state .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The quinoline ring, being aromatic, might undergo electrophilic substitution reactions. The ester group could undergo hydrolysis, transesterification, and other reactions typical for esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect its solubility, melting point, boiling point, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal methods should be followed to ensure safety .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as its use in medicine or other fields. Further studies could also explore its synthesis, properties, and safety .

Properties

IUPAC Name

ethyl 3-benzyl-1-methylsulfonyl-2,4-dihydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-3-25-19(22)20(13-16-9-5-4-6-10-16)14-17-11-7-8-12-18(17)21(15-20)26(2,23)24/h4-12H,3,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXHAHLQIQKXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2N(C1)S(=O)(=O)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate
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Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate
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Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate
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Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate
Reactant of Route 5
Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate
Reactant of Route 6
Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate

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